molecular formula C9H8Br2O3 B1331098 2-(2,4-Dibromophenoxy)propanoic acid CAS No. 6965-70-4

2-(2,4-Dibromophenoxy)propanoic acid

Cat. No. B1331098
CAS RN: 6965-70-4
M. Wt: 323.97 g/mol
InChI Key: BNJNLGGUPKGAHB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including reactions with thionyl chloride and condensation processes. For instance, the synthesis of 2-methyl-2-[4-(2-oxo-2-(pyrrolidin-1-yl) ethyl) phenoxy] propanoic acid starts with the reaction of 2-(4-hydroxyphenyl)acetic acid with thionyl chloride to produce an acetyl chloride intermediate. This intermediate then undergoes further reactions, including condensation with pyrrolidine and reactions with acetone, chloroform, and NaOH to yield the final product . This process could be analogous to the synthesis of 2-(2,4-Dibromophenoxy)propanoic acid, where a halogenated phenol could react with a propanoic acid derivative under similar conditions.

Molecular Structure Analysis

The molecular structure of compounds can significantly influence their physical and chemical properties. For example, the study of two polymorphs of 2-cyano-3-(3,4-methylenedioxyphenyl)-2-propenoic acid ethyl-ester showed that the cis-trans conformation of the cyano group relative to the carbonyl group can cause a significant shift in the carbonyl group's vibrational and Raman spectrum . This suggests that the molecular structure, including the conformation of functional groups in 2-(2,4-Dibromophenoxy)propanoic acid, would also be an important factor in its spectral properties.

Chemical Reactions Analysis

The papers do not provide specific information on the chemical reactions of 2-(2,4-Dibromophenoxy)propanoic acid. However, the reactivity of similar compounds can be inferred. For example, the use of 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane in the phosphitylation of lignins for 31P NMR analysis indicates that halogenated compounds can be used in chemical derivatization for analytical purposes . This could imply that 2-(2,4-Dibromophenoxy)propanoic acid may also participate in similar derivatization reactions, potentially aiding in its analysis or modification.

Physical and Chemical Properties Analysis

While the papers do not directly address the physical and chemical properties of 2-(2,4-Dibromophenoxy)propanoic acid, they do provide information on the properties of structurally related compounds. For instance, the synthesis paper mentions the use of IR, 1H NMR, and MS to confirm the structure of the synthesized compound, which implies that these analytical techniques are relevant for characterizing the physical and chemical properties of similar compounds. The vibrational spectrum shift observed in the polymorph study also highlights the importance of molecular conformation in determining the spectral properties of a compound.

Scientific Research Applications

Herbicide Exposure and Physiology

Research has highlighted the exposure and physiological impacts of phenoxy acid herbicides, closely related to 2-(2,4-Dibromophenoxy)propanoic acid. One study evaluated the exposure of Finnish farm workers to similar herbicides, focusing on their absorption and biological effects, such as the impact on kidney ion transport (Manninen, Kangas, Klen, & Savolainen, 1986).

Soil Sorption and Environmental Impact

Another study delved into the sorption behavior of phenoxy herbicides in soil, which is crucial for understanding the environmental impact of compounds like 2-(2,4-Dibromophenoxy)propanoic acid. The study compiled extensive data on soil-water distribution coefficients and analyzed various soil parameters influencing herbicide sorption (Werner, Garratt, & Pigott, 2012).

Chemical and Pharmaceutical Research

In the realm of chemical and pharmaceutical research, compounds structurally related to 2-(2,4-Dibromophenoxy)propanoic acid have been isolated and studied for their potential anti-inflammatory properties. A study identified new phenolic compounds, demonstrating the diverse applications of these chemical structures in medicinal research (Ren et al., 2021).

Adsorption and Degradation

The adsorption and degradation of phenoxyalkanoic acid herbicides in soils are pivotal for evaluating the environmental persistence and impact of chemicals like 2-(2,4-Dibromophenoxy)propanoic acid. Studies have compared various herbicides, assessing their potential for groundwater contamination and their biodegradation mechanisms (Paszko et al., 2016).

Advanced Materials and Green Chemistry

The exploration of phloretic acid, a phenolic compound structurally similar to 2-(2,4-Dibromophenoxy)propanoic acid, in the development of new materials demonstrates the relevance of these compounds in green chemistry. Such research contributes to sustainable solutions in materials science (Trejo-Machin et al., 2017).

Analytical Method Development

Methodologies for detecting phenoxy herbicides in environmental samples are essential for monitoring and regulating their use. Research has been conducted to develop sensitive methods for determining phenoxy herbicides, including those structurally related to 2-(2,4-Dibromophenoxy)propanoic acid, in various samples (Nuhu et al., 2012).

Chiral Analysis in Herbicides

The chiral analysis of herbicides, including those structurally similar to 2-(2,4-Dibromophenoxy)propanoic acid, is crucial for understanding their environmental behavior and efficacy. Studies have demonstrated methods for enantiomeric resolution, providing insights into the distinct properties of each enantiomer (Blessington & Crabb, 1989).

Safety And Hazards

“2-(2,4-Dibromophenoxy)propanoic acid” may cause skin irritation and serious eye damage. It’s also suspected of causing cancer. It’s harmful if swallowed or in contact with skin .

properties

IUPAC Name

2-(2,4-dibromophenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2O3/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNJNLGGUPKGAHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=C(C=C(C=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10289748
Record name 2-(2,4-dibromophenoxy)propanoic acid
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Molecular Weight

323.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Dibromophenoxy)propanoic acid

CAS RN

6965-70-4
Record name 2-(2,4-Dibromophenoxy)propanoic acid
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Record name 2-(2,4-Dibromophenoxy)propanoic acid
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Record name 6965-70-4
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Record name 2-(2,4-dibromophenoxy)propanoic acid
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Record name 2-(2,4-DIBROMOPHENOXY)-PROPIONIC ACID
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